

In-depth Technical Guide: Crystal Structure of an Indazole Derivative

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Compound of Interest

Compound Name: 6-Fluoro-1H-indazol-4-amine

CAS No.: 885520-16-1

Cat. No.: B1343644

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for the specifically requested compound, **6-Fluoro-1H-indazol-4-amine**, is not publicly available in crystallographic databases or the scientific literature. To fulfill the requirements of this guide, a comprehensive analysis of a structurally related compound with a published crystal structure, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, is provided as a representative example of a substituted indazole.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The substitution pattern on the indazole ring system plays a critical role in modulating the pharmacological profile of these molecules.

Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This technical guide provides a detailed overview of the crystal structure and crystallographic data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. The methodologies for its synthesis, crystallization, and structural determination are also presented.

Crystallographic Data

The crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₆ H ₁₄ ClN ₃ O ₄ S
Formula Weight	379.81 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	13.9664 (6) Å
b	6.4300 (3) Å
c	19.6155 (9) Å
α	90°
β	107.227 (1)°
γ	90°
Unit Cell Volume	1682.52 (13) Å ³
Z	4
Temperature	296 K
Radiation	Mo Kα (λ = 0.71073 Å)
Density (calculated)	1.499 Mg/m ³
R-factor (R1)	0.042
wR2	0.130
CCDC Number	1434410

Molecular and Crystal Structure Insights

The molecular structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide reveals that the indazole ring system is essentially planar.^[1] The dihedral angle between the indazole moiety and the 4-methoxy-substituted benzene ring is 74.99 (9)°.^[1] In the crystal lattice, molecules form inversion dimers through intermolecular N—

H \cdots O and C—H \cdots O hydrogen bonds.[1] This hydrogen bonding network is a key feature of the crystal packing.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystallization of the title compound.

Synthesis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

The synthesis is a multi-step process involving the reduction of a nitroindazole precursor followed by sulfonylation and acetylation.

- Reduction of 3-chloro-6-nitroindazole: A mixture of 3-chloro-6-nitroindazole (1.22 mmol) and anhydrous tin(II) chloride (SnCl₂, 6.1 mmol) in absolute ethanol (25 ml) is heated at 333 K for 4 hours.[1]
- Work-up and Isolation of the Amine: After the reaction is complete, the solution is cooled. The pH is adjusted to 7-8 with a 5% aqueous solution of potassium bicarbonate. The resulting amine is extracted with ethyl acetate. The organic layer is washed with brine and dried over magnesium sulfate. The solvent is then removed under vacuum.[1]
- Sulfonylation: The crude amine is immediately dissolved in pyridine (5 ml) and reacted with 4-methoxybenzenesulfonyl chloride (1.25 mmol) at room temperature for 24 hours.[1]
- Purification: The reaction mixture is concentrated in vacuo, and the residue is purified by flash chromatography using an ethyl acetate:hexane (1:9) eluent.[1]
- Acetylation: The final step to obtain the title compound involves acetylation, the specifics of which for this exact compound are part of the broader synthetic context for indazole derivatives.

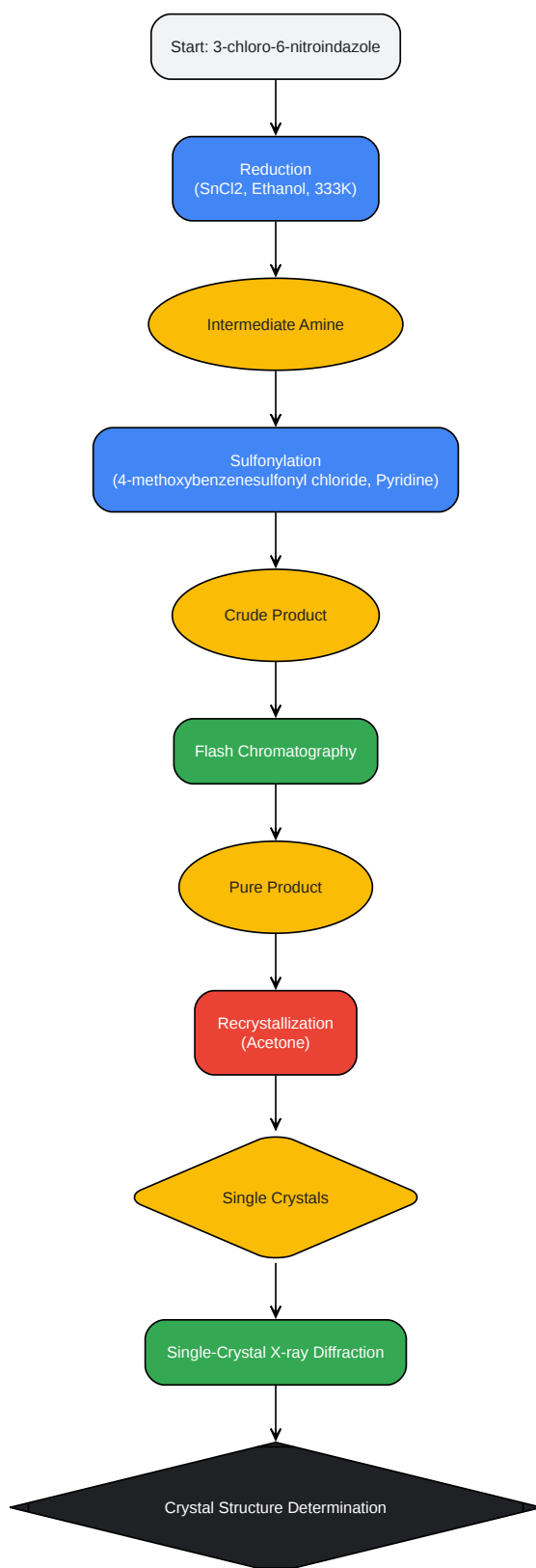
Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetone. The yield of the purified product was 64%, with a melting point of 388 K.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis, purification, and crystallographic analysis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.

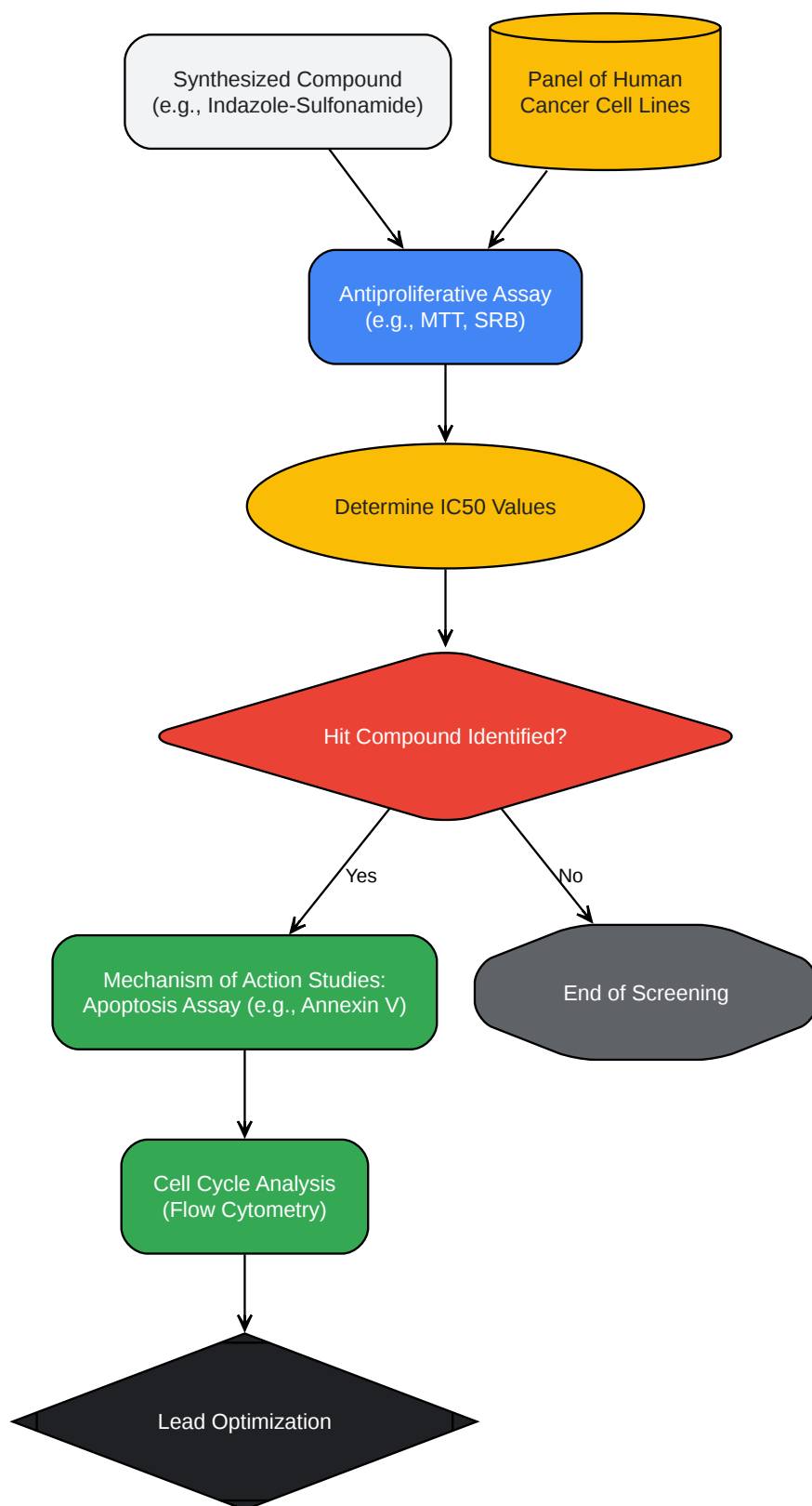


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Synthesis and Crystallographic Analysis Workflow.

Potential Biological Screening Pathway

Given that indazole-sulfonamide derivatives have shown potential as antiproliferative agents, the following diagram outlines a logical workflow for the initial biological screening of such a compound.^[1]



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Logical Workflow for Biological Activity Screening.

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References

- 1. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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